molecular formula C11H13N B6169765 rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis CAS No. 5691-31-6

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis

Cat. No. B6169765
CAS RN: 5691-31-6
M. Wt: 159.2
InChI Key:
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Description

Rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis (Rac-NAP-cis) is a naturally occurring compound that has been found to possess a variety of biological activities. Rac-NAP-cis is a chiral molecule with two enantiomers, the (R)- and (S)- forms. The (R)- form is the biologically active form, and has been studied for its potential therapeutic applications. Rac-NAP-cis has been found to possess anti-inflammatory, antioxidant, and antifibrotic activities.

Mechanism of Action

The anti-inflammatory, antioxidant, and antifibrotic activities of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis are thought to be mediated by its ability to modulate the expression of various genes involved in inflammation and fibrosis. rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the expression of genes involved in the production of reactive oxygen species. It has also been shown to inhibit the activation of fibroblasts, which is involved in the development of fibrosis.
Biochemical and Physiological Effects
rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has been found to possess anti-inflammatory, antioxidant, and antifibrotic activities. In vitro studies have demonstrated that rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. In addition, rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has been found to inhibit the activation of fibroblasts, which is involved in the development of fibrosis.

Advantages and Limitations for Lab Experiments

The synthetic method for rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis is relatively simple and has been shown to produce a high yield of up to 95% purity. This makes it ideal for use in laboratory experiments. However, the biological effects of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis have only been studied in vitro, and further studies are needed to determine its efficacy and safety in vivo.

Future Directions

Further studies are needed to determine the efficacy and safety of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis in vivo. In addition, further research is needed to understand the mechanism of action of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis and to identify other potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis, as well as its potential interactions with other drugs. Finally, studies are needed to explore the potential synergistic effects of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis with other compounds.

Synthesis Methods

Rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis can be synthesized from the reaction of racemic N-acetyl-1-naphthol with (R)-1-phenylethyl isocyanate, followed by reduction with sodium borohydride. This method has been used to synthesize rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis in a high yield of up to 95% purity.

Scientific Research Applications

Rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antifibrotic activities. In vitro studies have demonstrated that rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. In addition, rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has been found to inhibit the activation of fibroblasts, which is involved in the development of fibrosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis involves the construction of the naphtho[1,2-b]azete ring system through a series of reactions.", "Starting Materials": [ "2-naphthol", "2-bromoethylamine hydrobromide", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form 2-(2-bromoethyl)naphthalen-1-ol.", "Step 2: 2-(2-bromoethyl)naphthalen-1-ol is then reacted with ethyl acetoacetate in the presence of sodium acetate to form 2-(2-(1-ethoxycarbonylvinyl)naphthalen-1-yl)acetic acid.", "Step 3: The above product is then cyclized using acetic anhydride to form 1,2-dihydro-2-oxo-1-(2-(1-oxoethyl)naphthalen-1-yl)naphthalene.", "Step 4: The final step involves the reduction of the above product using palladium on carbon and hydrogen gas to form rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis." ] }

CAS RN

5691-31-6

Product Name

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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